molecular formula C11H15NO2 B089207 2-[2-(Dimethylamino)ethoxy]benzaldehyde CAS No. 15182-06-6

2-[2-(Dimethylamino)ethoxy]benzaldehyde

Cat. No.: B089207
CAS No.: 15182-06-6
M. Wt: 193.24 g/mol
InChI Key: TWMYSXRSVLFCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Dimethylamino)ethoxy]benzaldehyde is an organic compound with the molecular formula C11H15NO2. It is a yellow liquid at room temperature and is known for its applications in various chemical syntheses and research fields. The compound is characterized by the presence of a benzaldehyde group attached to a dimethylaminoethoxy side chain.

Scientific Research Applications

2-[2-(Dimethylamino)ethoxy]benzaldehyde is widely used in scientific research due to its versatile reactivity. It is employed in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, fragrances, and polymers.

Safety and Hazards

“2-[2-(Dimethylamino)ethoxy]benzaldehyde” is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Dimethylamino)ethoxy]benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with dimethylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to rigorous purification processes to achieve the desired purity levels.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 2-[2-(Dimethylamino)ethoxy]benzoic acid.

    Reduction: Formation of 2-[2-(Dimethylamino)ethoxy]benzyl alcohol or 2-[2-(Dimethylamino)ethoxy]benzylamine.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)ethoxy]benzaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzaldehyde group can undergo nucleophilic addition reactions. These interactions enable the compound to act as a versatile intermediate in chemical syntheses and biochemical assays.

Comparison with Similar Compounds

  • 3-[2-(Dimethylamino)ethoxy]benzaldehyde
  • 4-[2-(Dimethylamino)ethoxy]benzaldehyde

Comparison: 2-[2-(Dimethylamino)ethoxy]benzaldehyde is unique due to the position of the dimethylaminoethoxy group on the benzaldehyde ring. This positional difference can significantly influence the compound’s reactivity and interaction with other molecules. For instance, 3-[2-(Dimethylamino)ethoxy]benzaldehyde and 4-[2-(Dimethylamino)ethoxy]benzaldehyde may exhibit different chemical and physical properties due to the variation in the substitution pattern on the benzene ring.

Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)7-8-14-11-6-4-3-5-10(11)9-13/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMYSXRSVLFCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424717
Record name 2-[2-(Dimethylamino)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15182-06-6
Record name 2-[2-(Dimethylamino)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Dimethylamino)ethoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-[2-(Dimethylamino)ethoxy]benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-[2-(Dimethylamino)ethoxy]benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-[2-(Dimethylamino)ethoxy]benzaldehyde
Reactant of Route 5
2-[2-(Dimethylamino)ethoxy]benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-[2-(Dimethylamino)ethoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.